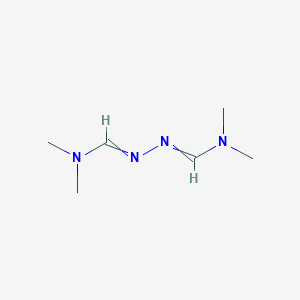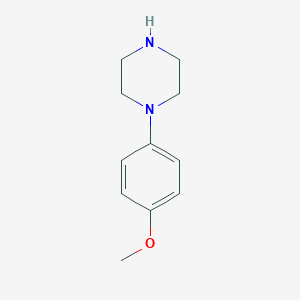![molecular formula C8H6BrNS2 B173067 4-ブロモ-6-メチルベンゾ[d]チアゾール-2-チオール CAS No. 155596-89-7](/img/structure/B173067.png)
4-ブロモ-6-メチルベンゾ[d]チアゾール-2-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methylbenzo[d]thiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6BrNS2 and a molecular weight of 260.17 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a thiol group at the 2nd position on the benzo[d]thiazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
科学的研究の応用
4-Bromo-6-methylbenzo[d]thiazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
4-Bromo-6-methylbenzo[d]thiazole-2-thiol interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of the lasB quorum sensing system by 4-Bromo-6-methylbenzo[d]thiazole-2-thiol can lead to a reduction in the growth of bacteria . Specifically, it has been shown to inhibit the growth of Pseudomonas aeruginosa . Additionally, it has been found to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .
Action Environment
The action of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is influenced by the environment in which the bacteria are present. Factors such as nutrient availability and the presence of defense mechanisms can affect the efficacy of the compound . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol typically involves the bromination of 6-methylbenzo[d]thiazole-2-thiol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-Bromo-6-methylbenzo[d]thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted benzo[d]thiazoles.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of amines or alcohols.
類似化合物との比較
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the thiol group at the 2nd position.
4-Bromo-2-mercapto-6-methylbenzo[d]thiazole: Similar structure with a thiol group at the 2nd position.
4-Bromo-6-tert-butylbenzo[d]thiazole-2-thiol: Similar structure with a tert-butyl group at the 6th position.
Uniqueness
4-Bromo-6-methylbenzo[d]thiazole-2-thiol is unique due to the presence of both a bromine atom and a thiol group on the benzo[d]thiazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-bromo-6-methyl-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRCPCWLQNGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596746 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155596-89-7 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)


![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)



